molecular formula C17H30ClNSn B1589536 6-Chloro-2-(tributylstannyl)pyridine CAS No. 263698-99-3

6-Chloro-2-(tributylstannyl)pyridine

Cat. No. B1589536
CAS RN: 263698-99-3
M. Wt: 402.6 g/mol
InChI Key: SRBYIFPGENOZFS-UHFFFAOYSA-N
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Description

6-Chloro-2-(tributylstannyl)pyridine is a chemical compound that has been extensively studied for its physical, chemical, and biological properties. It is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra .


Molecular Structure Analysis

The molecular formula of 6-Chloro-2-(tributylstannyl)pyridine is C17H30ClNSn. The molecular weight is 402.59 g/mol . The SMILES string representation is CCCCSn(CCCC)c1cccc(Cl)n1 .


Physical And Chemical Properties Analysis

6-Chloro-2-(tributylstannyl)pyridine is a liquid with a density of 1.191 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

6-Chloro-2-(tributylstannyl)pyridine: is a valuable reagent in organic synthesis, particularly in the construction of pyridine derivatives . It serves as a versatile building block for various organic transformations, enabling the introduction of the tributylstannyl group into organic molecules. This stannyl group can further undergo Stille coupling reactions, which are pivotal in creating complex organic structures for pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 6-Chloro-2-(tributylstannyl)pyridine is utilized as an intermediate in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active pharmaceutical ingredients, with several derivatives undergoing clinical trials. The unique physicochemical properties imparted by the fluorine atom and the pyridine moiety contribute to the biological activities of these molecules.

Material Science

The compound finds applications in material science due to its ability to form high purity, submicron, and nanopowder forms . These forms are essential in the development of new materials with specific electronic, optical, or mechanical properties, which can be used in various high-tech applications.

Nanotechnology

In the field of nanotechnology, 6-Chloro-2-(tributylstannyl)pyridine is explored for its potential in creating nanoparticle systems . These systems could be used for drug delivery, catalysis, or as components in electronic devices, where the control of particle size and surface functionality is crucial.

Chemical Research

This compound plays a significant role in chemical research as a building block for the synthesis of complex molecules . It is particularly noted for its use in palladium-catalyzed syntheses, where it helps form bidentate ligands that exhibit pH and cationic-metal dependent emission spectra, useful in analytical and environmental chemistry.

Agricultural Chemistry

6-Chloro-2-(tributylstannyl)pyridine: is also relevant in agricultural chemistry. It can be used to create intermediates for crop protection products . The ability to control pests and diseases through chemical means is vital for maintaining food security and agricultural productivity.

Environmental Studies

Lastly, the compound’s role in environmental studies involves its use as an intermediate in the synthesis of compounds that can be analyzed for their environmental impact . Understanding the behavior of such chemicals in the environment is essential for assessing risks and developing safer alternatives.

Safety and Hazards

6-Chloro-2-(tributylstannyl)pyridine is classified as a dangerous substance. It is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin and eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-(6-chloropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYIFPGENOZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472566
Record name 6-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

263698-99-3
Record name 6-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-(tributylstannyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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